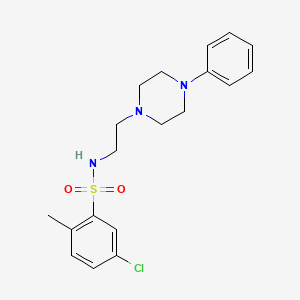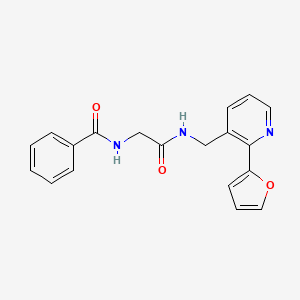
(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C15H13N5OS and its molecular weight is 311.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Self-Assembled Metal Grids and Magnetic Studies : A study by Mandal et al. (2011) investigated the self-assembly of tetranuclear Cu(II) and Ni(II) square grids using a similar pyrazole-based ligand. These compounds showed interesting magnetic properties, including intramolecular ferromagnetic and antiferromagnetic interactions, which could have implications in materials science (Mandal et al., 2011).
Homoleptic Rectangular Grids and Magnetic Interactions : Another study by Roy et al. (2009) focused on homoleptic copper(II) rectangular grid-complexes formed from a similar pyrazole-derived ligand. These complexes exhibited various magnetic interactions, which were analyzed using spectroscopic and magnetic studies. Such findings are relevant in the field of coordination chemistry (Roy et al., 2009).
Photoluminescence Studies in Metal Complexes : A paper by Konar et al. (2012) reported on complexes formed with metals like zinc(II), nickel(II), and cadmium(II) using a related pyrazole ligand. These complexes showed interesting photoluminescence properties, suggesting potential applications in the field of luminescent materials (Konar et al., 2012).
Synthesis of Heterocyclic Compounds : Research by Mohareb et al. (2004) explored the synthesis of various heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives, using related carbamoyl and hydrazono compounds. This type of research contributes to the development of new synthetic methodologies in organic chemistry (Mohareb et al., 2004).
Efficient Synthesis of N-fused Heterocyclic Compounds : Hosseini and Bayat (2019) developed a catalyst-free approach for synthesizing N-fused heterocyclic compounds, including derivatives of the compound . This research highlights the importance of developing efficient and environmentally friendly synthetic routes in chemistry (Hosseini & Bayat, 2019).
Triazolopyridine and Pyridotriazine Derivatives : Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives starting from a related pyrazole compound. The study included molecular docking and in vitro screenings, indicating potential biological activities (Flefel et al., 2018).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-N'-(1-(pyridin-4-yl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves the condensation of 1-(pyridin-4-yl)ethanone and 2-thiophenecarboxaldehyde to form the corresponding Schiff base, which is then reacted with hydrazine hydrate to yield the desired product.", "Starting Materials": [ "1-(pyridin-4-yl)ethanone", "2-thiophenecarboxaldehyde", "hydrazine hydrate" ], "Reaction": [ "Step 1: Condensation of 1-(pyridin-4-yl)ethanone and 2-thiophenecarboxaldehyde in ethanol in the presence of a catalytic amount of piperidine to form the corresponding Schiff base.", "Step 2: Addition of hydrazine hydrate to the reaction mixture and refluxing for several hours to yield the desired product.", "Step 3: Isolation and purification of the product by recrystallization from a suitable solvent." ] } | |
CAS RN |
1285635-72-4 |
Molecular Formula |
C15H13N5OS |
Molecular Weight |
311.36 |
IUPAC Name |
N-[(Z)-1-pyridin-4-ylethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H13N5OS/c1-10(11-4-6-16-7-5-11)17-20-15(21)13-9-12(18-19-13)14-3-2-8-22-14/h2-9H,1H3,(H,18,19)(H,20,21)/b17-10- |
InChI Key |
KRLYIMOPFLLRPB-YVLHZVERSA-N |
SMILES |
CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=NC=C3 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2970975.png)
![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2970976.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2970980.png)
![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)
![4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2970982.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2970983.png)

![Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2970988.png)
